Cas no 1638760-91-4 (benzyl 3-methanesulfonylazetidine-1-carboxylate)

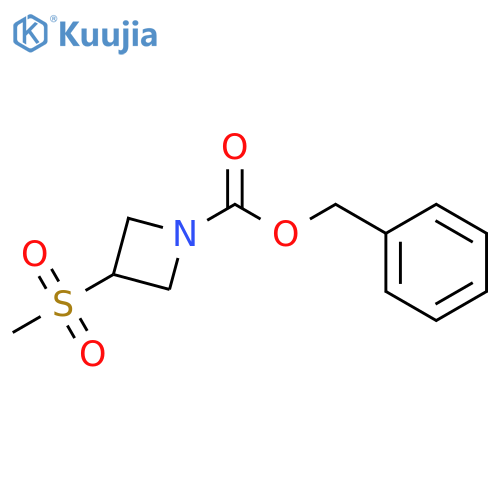

1638760-91-4 structure

商品名:benzyl 3-methanesulfonylazetidine-1-carboxylate

CAS番号:1638760-91-4

MF:C12H15NO4S

メガワット:269.31680226326

MDL:MFCD27987273

CID:4612125

benzyl 3-methanesulfonylazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- BENZYL 3-METHANESULFONYLAZETIDINE-1-CARBOXYLATE

- benzyl 3-(methylsulfonyl)azetidine-1-carboxylate

- benzyl 3-methanesulfonylazetidine-1-carboxylate

-

- MDL: MFCD27987273

- インチ: 1S/C12H15NO4S/c1-18(15,16)11-7-13(8-11)12(14)17-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3

- InChIKey: WELXPWZYERRVGB-UHFFFAOYSA-N

- ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)CC(S(C)(=O)=O)C1

benzyl 3-methanesulfonylazetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1518536-1g |

Benzyl 3-(methylsulfonyl)azetidine-1-carboxylate |

1638760-91-4 | 98% | 1g |

¥2304 | 2023-04-15 | |

| eNovation Chemicals LLC | D774219-250mg |

benzyl 3-(methylsulfonyl)azetidine-1-carboxylate |

1638760-91-4 | 95% | 250mg |

$445 | 2024-06-06 | |

| eNovation Chemicals LLC | D774219-100mg |

benzyl 3-(methylsulfonyl)azetidine-1-carboxylate |

1638760-91-4 | 95% | 100mg |

$265 | 2024-06-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1100-1G |

benzyl 3-methanesulfonylazetidine-1-carboxylate |

1638760-91-4 | 95% | 1g |

¥ 1,920.00 | 2023-04-14 | |

| Chemenu | CM477580-250mg |

benzyl 3-(methylsulfonyl)azetidine-1-carboxylate |

1638760-91-4 | 95%+ | 250mg |

$323 | 2023-02-02 | |

| Ambeed | A303691-1g |

benzyl 3-methanesulfonylazetidine-1-carboxylate |

1638760-91-4 | 98% | 1g |

$283.0 | 2024-04-23 | |

| Key Organics Ltd | AS-67905-0.25g |

benzyl 3-methanesulfonylazetidine-1-carboxylate |

1638760-91-4 | >95% | 0.25g |

£581.00 | 2023-09-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1100-1.0g |

benzyl 3-methanesulfonylazetidine-1-carboxylate |

1638760-91-4 | 95% | 1.0g |

¥1920.0000 | 2024-07-24 | |

| eNovation Chemicals LLC | D774219-100mg |

benzyl 3-(methylsulfonyl)azetidine-1-carboxylate |

1638760-91-4 | 95% | 100mg |

$360 | 2025-02-19 | |

| eNovation Chemicals LLC | D774219-250mg |

benzyl 3-(methylsulfonyl)azetidine-1-carboxylate |

1638760-91-4 | 95% | 250mg |

$620 | 2025-02-20 |

benzyl 3-methanesulfonylazetidine-1-carboxylate 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

1638760-91-4 (benzyl 3-methanesulfonylazetidine-1-carboxylate) 関連製品

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2279938-29-1(Alkyne-SS-COOH)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1638760-91-4)benzyl 3-methanesulfonylazetidine-1-carboxylate

清らかである:99%

はかる:1g

価格 ($):255.0